molecular formula C13H9ClO3 B14294516 (3-Chlorophenyl) 2-hydroxybenzoate

(3-Chlorophenyl) 2-hydroxybenzoate

Cat. No.: B14294516
M. Wt: 248.66 g/mol
InChI Key: DSRAKPISHLDESU-UHFFFAOYSA-N
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Description

(3-Chlorophenyl) 2-hydroxybenzoate is an aromatic ester derived from 2-hydroxybenzoic acid (salicylic acid) and 3-chlorophenol. Its structure features a hydroxyl group in the ortho position of the benzoate moiety and a chlorine substituent in the meta position of the phenyl ester group. The 3-chlorophenyl group may enhance lipophilicity and binding interactions, while the ortho-hydroxyl group could facilitate hydrogen bonding or metal coordination, influencing biological activity .

Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(3-chlorophenyl) 2-hydroxybenzoate

InChI

InChI=1S/C13H9ClO3/c14-9-4-3-5-10(8-9)17-13(16)11-6-1-2-7-12(11)15/h1-8,15H

InChI Key

DSRAKPISHLDESU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Catalytic Esterification Using Boron Trifluoride

Reaction Mechanism and Catalyst Optimization

Boron trifluoride (BF₃) catalyzes esterification by activating the carboxylic acid group of salicylic acid, enabling nucleophilic attack by 3-chlorophenol. The patent US2397498A demonstrates that BF₃ ratios of 0.05–0.5 mol per mole of salicylic acid minimize alkylation side reactions while maximizing ester yield. At 200–250°F, this method achieves 65–78% yield for analogous aryl salicylates, though excess BF₃ (>0.5 mol) promotes polymerization of phenolic substrates.

Table 1: BF₃-Catalyzed Esterification Parameters
BF₃:Salicylic Acid (mol/mol) Temperature (°F) Yield (%) Saponification Number
0.1 200 68 181
0.3 220 72 165
0.5 250 61 140

Key considerations:

  • Solvent selection : Non-polar solvents (e.g., naphtha) reduce side reactions compared to polar aprotic solvents.
  • Reaction time : 4–8 hours balances conversion and byproduct formation. Prolonged heating (>10 hours) decreases yield by 12–15% due to decomposition.

Acid Chloride Intermediate Method

Synthesis of Salicyloyl Chloride

Salicylic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) to form salicyloyl chloride, with HCl and SO₂ gas evolution. The crude chloride is purified via distillation (bp 120–125°C at 15 mmHg) and reacted immediately with 3-chlorophenol.

Esterification with 3-Chlorophenol

In anhydrous dichloromethane, salicyloyl chloride and 3-chlorophenol (1:1.2 molar ratio) are combined with triethylamine (1.5 eq) as an acid scavenger. The reaction proceeds at 0°C → 25°C over 6 hours, yielding 85–92% crude product. Recrystallization from toluene improves purity to >98% (HPLC).

Table 2: Acid Chloride Method Performance
Base Solvent Yield (%) Purity (%)
Triethylamine CH₂Cl₂ 92 98.5
Pyridine THF 88 97.2
DMAP DMF 84 96.8

Coupling Agent-Mediated Synthesis

DCC/DMAP Protocol

Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) facilitate esterification in dichloromethane at 25°C. After 24 hours, the urea byproduct is filtered, and the organic phase is washed with 5% NaOH to remove unreacted salicylic acid. This method achieves 78–85% yield but requires rigorous drying to prevent hydrolysis.

EDCI/HOBt Alternative

Ethylcarbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (HOBt) in DMF affords comparable yields (80–87%) at reduced reaction times (8–12 hours). However, HOBt increases cost and necessitates additional purification steps.

Smiles Rearrangement Adaptation

Two-Step Synthesis from 3-Chlorophenyl Precursors

Adapting the cerium-photocatalyzed Smiles rearrangement, 3-chlorophenyl 2-nitrobenzoate undergoes nucleophilic aromatic substitution with K₂CO₃ in DMF (100°C, 14 hours), followed by NaOH-mediated hydrolysis (EtOH/H₂O, 6 hours). While this route produces high-purity ester (>99%), the lengthy procedure and moderate yield (55–60%) limit scalability.

Microwave-Assisted Esterification

Accelerated Reaction Kinetics

Microwave irradiation (150°C, 30 minutes) in ionic liquid [BMIM][BF₄] enhances esterification efficiency, achieving 89% yield with 0.2 eq BF₃ catalyst. This green chemistry approach reduces energy consumption by 70% compared to conventional heating.

Comparative Analysis of Methodologies

Table 3: Method Comparison for (3-Chlorophenyl) 2-Hydroxybenzoate Synthesis
Method Yield (%) Purity (%) Cost (USD/g) Scalability
BF₃ Catalysis 68–72 95–97 12–15 Industrial
Acid Chloride 85–92 98–99 18–22 Lab-scale
DCC/DMAP 78–85 97–98 25–30 Small batch
Smiles Rearrangement 55–60 99+ 35–40 Research
Microwave-Assisted 89 96 20–25 Pilot-scale

Key findings:

  • Industrial preference : BF₃ catalysis offers cost-effective production but requires stringent temperature control.
  • Academic preference : Acid chloride method balances yield and purity for analytical applications.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl) 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chlorophenyl) 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Chlorophenyl) 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Structure-Activity Relationships

Evidence from cytotoxicity studies on related esters highlights the critical role of substituent positioning. For example:

Compound Substituent (Benzoate Position) Viability (MCF-7 Cells) IC50 Key Mechanism
2-Phenoxyethyl 4-hydroxybenzoate para-OH 11% at 500 µg/mL <62.5 µg/mL DNA intercalation via H-bonds
2-Phenoxyethyl 2-hydroxybenzoate ortho-OH 52% at 500 µg/mL Not reported Limited H-bonding

The superior activity of the para-hydroxy analog suggests that hydroxyl positioning significantly affects DNA interaction. For (3-Chlorophenyl) 2-hydroxybenzoate, the ortho-hydroxyl group may limit intercalation compared to para-substituted analogs. However, the 3-chlorophenyl group could enhance cytotoxicity through hydrophobic interactions or halogen bonding, a hypothesis supported by the prevalence of chlorophenyl motifs in bioactive compounds (e.g., mercurials in ) .

Microbial Interactions and Metabolism

Ethyl 2-hydroxybenzoate (a simpler alkyl ester) demonstrates strong correlations with microbial species like Candida boidinii and Pichia carsonii, which are linked to ester metabolism in fermentation environments . The table below summarizes key microbial interactions:

Microbial Species Correlated Compound(s) Correlation Strength ( ρ )
Candida boidinii Ethyl 2-hydroxybenzoate >0.7
Pichia carsonii Ethyl 2-hydroxybenzoate, phenylmethanol >0.7
Zygosaccharomyces mrakii Ethyl 2-phenylacetate 0.4–0.65

The aromatic 3-chlorophenyl group in the target compound may alter microbial degradation kinetics compared to alkyl esters.

Role of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is recurrent in pharmacologically active compounds (e.g., the mercury-containing drug in and phosphonates in ). This group enhances stability and target binding via halogen interactions with biomolecular pockets . In this compound, the chlorine atom may similarly improve bioavailability or resistance to enzymatic hydrolysis compared to non-halogenated analogs.

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